
2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione, also known as TPCA-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. TPCA-1 has been found to inhibit the activity of the transcription factor nuclear factor-kappaB (NF-κB), which plays a critical role in regulating the immune response and inflammation. In
科学的研究の応用
2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and viral infections. In cancer research, 2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione has been found to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. Inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease have also been targeted by 2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione due to its ability to inhibit NF-κB activity. Additionally, 2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione has been shown to have antiviral activity against HIV-1 and hepatitis B virus.
作用機序
2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione inhibits NF-κB activity by binding to the kinase IKKβ, which is responsible for activating NF-κB. By inhibiting IKKβ, 2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione prevents the activation of NF-κB and downstream signaling pathways that lead to inflammation and cell proliferation. 2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione has also been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione has been found to have a wide range of biochemical and physiological effects, including inhibition of NF-κB activity, induction of apoptosis, and inhibition of cell proliferation. In cancer cells, 2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione has been found to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammatory diseases, 2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione has been found to reduce inflammation by inhibiting NF-κB activity. 2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione has also been found to have antiviral activity against HIV-1 and hepatitis B virus.
実験室実験の利点と制限
One of the major advantages of 2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione is its ability to selectively inhibit NF-κB activity without affecting other signaling pathways. This makes 2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione a valuable tool for studying the role of NF-κB in various biological processes. However, 2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione. One area of research is the development of more potent and selective inhibitors of IKKβ for therapeutic use. Another area of research is the investigation of the role of 2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione in other biological processes, such as autophagy and oxidative stress. Additionally, the potential use of 2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione in combination with other drugs for cancer treatment is an area of active research. Overall, 2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione has shown great potential as a therapeutic agent for various diseases, and further research is needed to fully understand its mechanisms of action and potential applications.
合成法
2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-amino-4(3H)-quinazolinethione with 3-chloro-2-nitrobenzothiophene, followed by reduction of the nitro group and subsequent cyclization to form 2-(3-chloro-1-benzothien-2-yl)-4(3H)-quinazolinethione. The final product can be purified through recrystallization or column chromatography.
特性
IUPAC Name |
2-(3-chloro-1-benzothiophen-2-yl)-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2S2/c17-13-10-6-2-4-8-12(10)21-14(13)15-18-11-7-3-1-5-9(11)16(20)19-15/h1-8H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUNXSNVBBISON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N=C(N2)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-1-benzothiophen-2-yl)quinazoline-4(3H)-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5695213.png)

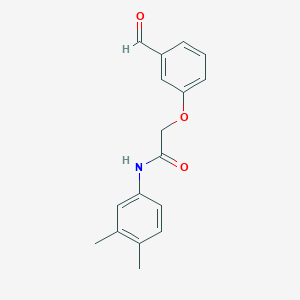
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5695229.png)
![methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate](/img/structure/B5695232.png)
![ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5695239.png)
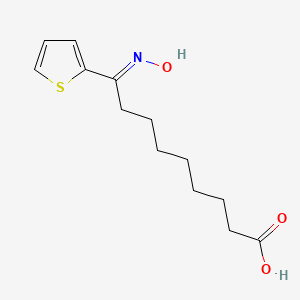
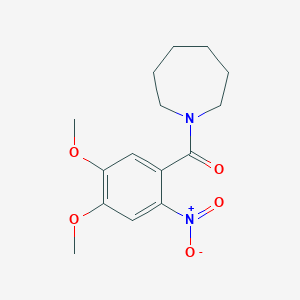
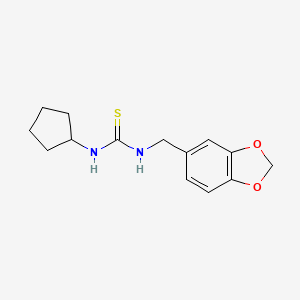
![1-(4-fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695264.png)
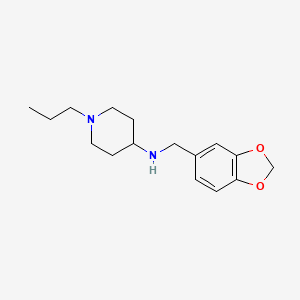
![(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5695291.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5695298.png)
![3-{[(2-furoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5695299.png)